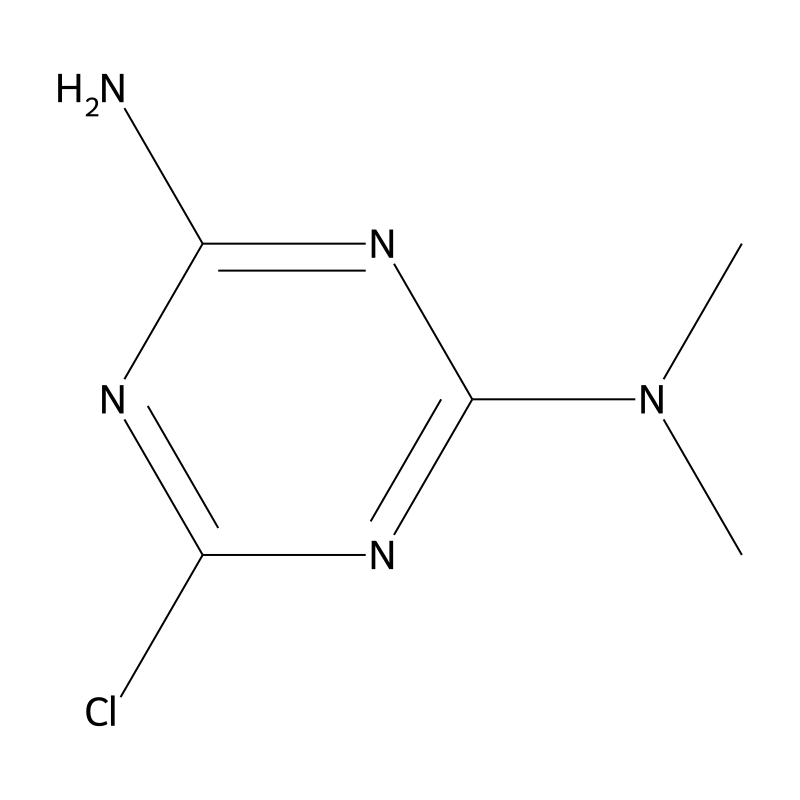

6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

6-Chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a heterocyclic compound with various potential applications in scientific research. Its synthesis has been reported through several methods, including the reaction of cyanuric chloride with dimethylamine and subsequent chlorination []. Characterization of the synthesized compound usually involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Potential Applications:

Research suggests that 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine might hold promise in various scientific fields, including:

- Bioconjugation: The presence of reactive groups like the chlorine atom and amine functionalities allows for the potential attachment of biomolecules such as antibodies or drugs to this compound, enabling targeted delivery in biological systems [].

- Material Science: The aromatic structure and functional groups of this compound might be suitable for the development of new materials with specific properties, such as polymers or catalysts [].

- Supramolecular Chemistry: The self-assembly properties of the molecule due to its hydrogen bonding capabilities could be explored for the design of novel supramolecular structures with potential applications in areas like sensors or drug delivery [].

6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C₅H₈ClN₅ and a molecular weight of 173.60 g/mol. It belongs to the class of triazine derivatives, characterized by a six-membered aromatic ring containing three nitrogen atoms. The compound features a chlorine atom at the 6-position and two dimethylamino groups at the 2 and 4 positions of the triazine ring. This unique structure contributes to its reactivity and potential applications in various fields, including agriculture and pharmaceuticals .

The reactivity of 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine is primarily influenced by the presence of the chlorine atom and the electron-donating dimethylamino groups. Common reactions include:

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.

- Condensation Reactions: The amine groups can participate in condensation reactions with aldehydes or ketones to form imines.

- Cyclization: Under certain conditions, it may undergo cyclization reactions to form more complex structures.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties .

Research indicates that 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine exhibits notable biological activity. Its derivatives have been studied for their potential as:

- Antimicrobial Agents: Some derivatives show effectiveness against various bacterial strains.

- Anticancer Properties: Preliminary studies suggest that certain modifications can enhance cytotoxicity against cancer cell lines.

- Herbicides: The compound's structure is conducive to herbicidal activity, making it a candidate for agricultural applications.

Further research is needed to fully elucidate its mechanisms of action and therapeutic potential .

Several synthesis methods have been developed for producing 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine:

- Direct Chlorination: Starting from N,N-dimethyl-1,3,5-triazine-2,4-diamine, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.

- Substitution Reactions: The compound can be synthesized through nucleophilic substitution reactions involving triazine derivatives and dimethylamine.

- Reflux Methods: Some protocols involve refluxing starting materials in solvents like dimethylformamide to facilitate reaction completion and improve yields .

6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine has several applications across different fields:

- Agriculture: Used as a herbicide due to its ability to inhibit weed growth.

- Pharmaceuticals: Potentially useful in developing new antimicrobial and anticancer agents.

- Chemical Research: Serves as a building block for synthesizing more complex organic compounds.

Its versatility makes it a valuable compound in both industrial and research settings .

Interaction studies involving 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine focus on its behavior in biological systems:

- Enzyme Inhibition: Research has shown that certain derivatives can inhibit specific enzymes related to disease pathways.

- Cellular Uptake: Studies on how the compound or its derivatives are absorbed by cells can provide insights into their bioavailability and efficacy.

Understanding these interactions is essential for optimizing its use in therapeutic applications .

Similar Compounds

Several compounds share structural similarities with 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Contains methoxy groups | Used in specific labeling studies |

| 6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine | Ethyl groups instead of methyl | Exhibits different solubility |

| Lamotrigine | Contains a phenyl group | Anticonvulsant properties |

These compounds highlight the diversity within triazine derivatives while emphasizing the unique properties of 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine due to its specific functional groups and structure .

Triazine Ring System Analysis

6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine features a 1,3,5-triazine core, which consists of a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5 [1]. This heterocyclic system follows Hückel's rule with 6 π-electrons, contributing to its aromatic character and stability [9]. The triazine ring exhibits planarity due to sp² hybridization of its constituent atoms, which facilitates π-electron delocalization throughout the structure [13].

The bond lengths in the triazine ring typically range from 1.32 to 1.35 Å for C-N bonds, which are intermediate between single and double bond lengths, indicating significant electron delocalization [8]. The bond angles deviate from the ideal 120° of a regular hexagon, with C-N-C angles typically measuring 116-118° and N-C-N angles slightly larger at 122-124° [10]. This deviation results from the electronegativity of the nitrogen atoms within the ring system [9].

The 1,3,5-triazine ring is notably electron-deficient, with nitrogen atoms withdrawing electron density from the carbon atoms [16]. This electronic characteristic makes the triazine ring susceptible to nucleophilic attack, particularly at carbon positions adjacent to multiple nitrogen atoms [27]. The electron-deficient nature of the triazine ring also contributes to its stability against electrophilic substitution reactions [13].

Substitution Pattern and Electronic Distribution

The substitution pattern of 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine consists of three different functional groups attached to the triazine core [1]. Position 2 (C2) bears an N,N-dimethylamino group (-N(CH₃)₂), position 4 (C4) contains a primary amino group (-NH₂), and position 6 (C6) features a chlorine atom (-Cl) [2]. This asymmetric substitution pattern creates a unique electronic environment around the triazine ring [10].

The N,N-dimethylamino group at position 2 exhibits dual electronic effects: it acts as an electron-donating group through resonance (due to the nitrogen lone pair) while simultaneously showing electron-withdrawing properties through induction (due to nitrogen's electronegativity) [16]. This substituent increases electron density at C2 and adjacent nitrogen atoms, thereby decreasing the electrophilicity at this position [12].

The primary amino group at position 4 functions primarily as an electron-donating group through resonance, increasing electron density at C4 and adjacent nitrogen atoms [10]. This substituent reduces the electrophilicity at its position and can participate in hydrogen bonding interactions through its hydrogen atoms [12].

The chlorine atom at position 6 acts as an electron-withdrawing group through both inductive and resonance effects [16]. It decreases electron density at C6 and adjacent carbon atoms, making this position particularly susceptible to nucleophilic substitution reactions [27]. The chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions, enhancing the reactivity at this position [12].

Spatial Orientation and Molecular Symmetry

6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine adopts a nearly planar structure with slight deviations due to its substituents [25]. The triazine ring itself maintains planarity, which is essential for maintaining aromaticity and facilitating π-electron delocalization across the molecule [26]. The three different substituents are arranged to minimize steric repulsions while maintaining conjugation with the ring system [30].

The N,N-dimethylamino group features a nitrogen atom with two methyl groups, which may exhibit slight pyramidalization [25]. The methyl groups can rotate around the C-N bond, potentially leading to conformational isomers [30]. The primary amino group adopts a planar or slightly pyramidalized structure, allowing its lone pair to participate in resonance with the triazine ring [26].

In terms of molecular symmetry, 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine belongs to the C₁ point group, possessing no symmetry elements except the identity operation (E) [25]. This low symmetry results from the three different substituents (-Cl, -NH₂, -N(CH₃)₂) attached to the triazine core [26]. The inherent C₃ᵥ symmetry of the unsubstituted 1,3,5-triazine core is completely broken by this asymmetric substitution pattern [30].

The molecule exhibits a significant dipole moment directed away from the electron-withdrawing chlorine atom toward the electron-donating amino groups [25]. This dipole moment influences intermolecular interactions and crystal packing behavior [30]. Despite the lack of symmetry elements, the molecule is non-chiral as it contains no stereogenic centers [26].

Physical Properties

Physical State and Appearance

6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine exists as a crystalline solid at room temperature [1]. Based on structural analysis and comparison with similar triazine derivatives, it appears as a white to off-white crystalline powder with a mild, characteristic odor [5]. The compound's crystalline nature results from the intermolecular forces, including hydrogen bonding through the primary amino group and dipole-dipole interactions involving the chlorine atom and nitrogen-containing groups [6].

The crystal structure of this compound is likely monoclinic or triclinic, though specific crystallographic data is limited in the available literature [25]. In the solid state, molecules of 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine likely form hydrogen-bonded networks through the primary amino group at position 4, influencing the macroscopic physical properties such as melting point and solubility [30].

Melting and Boiling Points

The precise melting point of 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine is not definitively reported in the available literature [1]. Based on structural similarities to related triazine compounds, its melting point is estimated to fall within the range of 150-200°C [31]. The relatively high melting point can be attributed to the planar aromatic structure and the potential for intermolecular hydrogen bonding through the primary amino group .

The boiling point of 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine is predicted to be approximately 350°C at 760 mmHg [15]. This high boiling point is consistent with other substituted triazines and reflects the compound's molecular weight and potential for intermolecular hydrogen bonding [31]. However, like many heterocyclic compounds with amino substituents, it may undergo thermal decomposition before reaching its boiling point under atmospheric pressure .

| Property | Value | Reference |

|---|---|---|

| Melting Point | Estimated 150-200°C | Based on similar triazine compounds |

| Boiling Point | 350°C at 760 mmHg (predicted) | ChemSrc database |

Density and Solubility Parameters

The density of 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine is predicted to be approximately 1.447 g/cm³ [15]. This value is consistent with other chlorinated triazine derivatives and reflects the molecular packing in the solid state [6]. The relatively high density can be attributed to efficient crystal packing facilitated by intermolecular interactions, including hydrogen bonding and dipole-dipole interactions [25].

Regarding solubility, 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine exhibits limited solubility in water due to its hydrophobic character imparted by the triazine ring and the N,N-dimethylamino group [20]. However, it is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and acetonitrile due to their ability to form hydrogen bonds with the amino groups and solvate the polar regions of the molecule [21].

The compound shows moderate solubility in moderately polar solvents like dichloromethane, chloroform, and ethyl acetate [22]. In contrast, it exhibits poor solubility in non-polar solvents such as toluene, diethyl ether, and hexane due to the limited interaction between these solvents and the polar functional groups of the molecule [23].

The solubility behavior of 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine is pH-dependent, with increased solubility in acidic media due to protonation of the basic nitrogen sites [21]. This property is particularly relevant for formulation and pharmaceutical applications where solubility in various media may be important [20].

| Solvent | Expected Solubility | Rationale |

|---|---|---|

| Water | Slightly soluble | Limited by compound's hydrophobicity |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding |

| Acetonitrile | Soluble | Good solvating properties for nitrogen-containing compounds |

| Dichloromethane | Soluble | Effective for chlorinated compounds |

| Hexane | Practically insoluble | Minimal interaction with polar functional groups |

Spectroscopic Properties

The spectroscopic properties of 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine provide valuable insights into its molecular structure and electronic characteristics [1]. In UV-Visible spectroscopy, the compound exhibits absorption maxima in the range of 240-260 nm, characteristic of the π→π* and n→π* transitions in the triazine ring system [16]. These absorption bands reflect the aromatic character of the triazine core and the presence of nitrogen lone pairs [16].

Infrared (IR) spectroscopy reveals several characteristic bands for 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine [17]. The N-H stretching vibrations of the primary amino group appear at 3300-3500 cm⁻¹, while C=N stretching vibrations of the triazine ring are observed at 1550-1580 cm⁻¹ [17]. Additional significant bands include C-N stretching (1250-1350 cm⁻¹), C-Cl stretching (700-800 cm⁻¹), and N-CH₃ stretching (2800-3000 cm⁻¹) [17].

In ¹H NMR spectroscopy, the N,N-dimethylamino group protons typically appear as a singlet at approximately 3.0-3.2 ppm, integrating for six protons [35]. The primary amino group protons generally give a broad singlet at 5.0-7.0 ppm, integrating for two protons [35]. The exact chemical shifts may vary depending on the solvent and concentration used for the analysis [36].

¹³C NMR spectroscopy shows signals for the triazine ring carbons in the range of 160-170 ppm, reflecting their highly deshielded nature due to the adjacent nitrogen atoms and aromatic ring current [35]. The N,N-dimethylamino carbon typically appears at 40-45 ppm, while the methyl group carbons resonate at approximately 35-40 ppm [36].

Mass spectrometry of 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine reveals a molecular ion peak (M⁺) at m/z 173, corresponding to the molecular formula C₅H₈ClN₅ [17]. Common fragmentation patterns include the loss of chlorine (m/z 138) and the formation of the N,N-dimethylamino fragment (m/z 44) [17].

| Technique | Parameter | Expected Value | Significance |

|---|---|---|---|

| UV-Visible | λmax | 240-260 nm | Characteristic of triazine π-electron system |

| IR | N-H stretching | 3300-3500 cm⁻¹ | Indicates primary amino group |

| IR | C=N stretching | 1550-1580 cm⁻¹ | Characteristic of triazine ring |

| ¹H NMR | N(CH₃)₂ protons | 3.0-3.2 ppm (singlet, 6H) | Confirms N,N-dimethylamino group |

| ¹H NMR | NH₂ protons | 5.0-7.0 ppm (broad singlet, 2H) | Confirms primary amino group |

| ¹³C NMR | Triazine ring carbons | 160-170 ppm | Confirms triazine structure |

| Mass Spectrometry | Molecular ion | m/z 173 (C₅H₈ClN₅⁺) | Confirms molecular formula |

Chemical Properties

Functional Group Reactivity

The chemical reactivity of 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine is largely determined by its three functional groups: the chlorine substituent, the N,N-dimethylamino group, and the primary amino group [1]. Each of these groups exhibits distinct reactivity patterns that contribute to the overall chemical behavior of the compound [12].

The chlorine substituent at position 6 is highly susceptible to nucleophilic substitution reactions [27]. This reactivity is enhanced by the electron-deficient nature of the triazine ring, which activates the carbon-chlorine bond toward nucleophilic attack [16]. Common nucleophiles that can displace the chlorine include amines, alcohols, thiols, and other nucleophilic species [27]. These substitution reactions typically proceed via the S_NAr (nucleophilic aromatic substitution) mechanism and often require mild to moderate conditions, with base frequently added to neutralize the hydrogen chloride formed during the reaction [12].

The N,N-dimethylamino group at position 2 can function as a nucleophile through its nitrogen lone pair [12]. This group can participate in alkylation and acylation reactions, as well as coordinate with metal ions to form complexes [16]. The reactivity of this group is influenced by the electron-withdrawing effect of the triazine ring, which reduces the nucleophilicity of the nitrogen atom compared to aliphatic tertiary amines [12].

The primary amino group at position 4 can undergo various reactions typical of primary amines, including acylation, alkylation, and condensation with carbonyl compounds [12]. This group can also participate in hydrogen bonding interactions, which influences the compound's physical properties and intermolecular associations [16]. The reactivity of the primary amino group is somewhat attenuated by the electron-withdrawing effect of the triazine ring [12].

The triazine ring itself is susceptible to nucleophilic attack but resistant to electrophilic substitution due to its electron-deficient nature [27]. Nucleophilic substitution reactions are particularly favored at positions activated by the chlorine substituent [16]. The C-N bonds within the molecule are generally stable under normal conditions but can be cleaved under harsh conditions such as strong acid or base treatment at elevated temperatures [12].

| Functional Group | Reactivity Pattern | Typical Reactions | Reaction Conditions |

|---|---|---|---|

| Chlorine Substituent | Highly susceptible to nucleophilic substitution | Substitution by amines, alcohols, thiols | Mild to moderate conditions, base often required |

| N,N-dimethylamino Group | Can act as a nucleophile through nitrogen lone pair | Alkylation, acylation, coordination with metals | Varies depending on reaction type |

| Primary Amino Group | Can undergo various reactions | Acylation, alkylation, condensation with carbonyls | Mild to moderate conditions, often catalyzed |

Stability Under Various Conditions

6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine exhibits varying degrees of stability under different environmental and chemical conditions [24]. Understanding these stability profiles is crucial for proper handling, storage, and application of this compound [13].

Regarding thermal stability, the compound is expected to be stable up to approximately 150-200°C, above which decomposition begins to occur [24]. Thermal decomposition may lead to the loss of chlorine and potential fragmentation of the triazine ring at high temperatures [13]. To maintain stability, the compound should be stored below its melting point and protected from excessive heating [24].

In terms of photostability, 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine is relatively stable under normal light exposure but may degrade upon prolonged exposure to ultraviolet radiation [13]. Photodegradation mechanisms potentially involve radical formation, chlorine loss, or ring-opening reactions [24]. Storage in amber containers and protection from direct sunlight and UV light are recommended to preserve the compound's integrity [13].

The hydrolytic stability of the compound varies with pH conditions [24]. It remains stable in neutral aqueous conditions but becomes susceptible to hydrolysis in strongly acidic or basic environments [13]. Hydrolysis typically involves the C-Cl bond, forming a hydroxyl derivative, with potential ring opening under harsh conditions [24]. Dry storage conditions and appropriate pH buffers for solutions are advisable [13].

Regarding oxidative stability, 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine is moderately stable to mild oxidizing agents but susceptible to strong oxidants [24]. Oxidation may affect the amino groups, potentially forming N-oxides, with ring oxidation possible under harsh conditions [13]. The use of antioxidants and storage under an inert atmosphere are recommended for long-term preservation [24].

The compound exhibits good stability in mildly acidic and basic conditions [13]. In acidic media, protonation occurs at basic nitrogen sites, while in strongly basic media, nucleophilic attack at the C-Cl position becomes more likely [24]. Avoiding strong acids and bases and using appropriate buffers when necessary can help maintain stability [13].

Long-term storage stability is generally good when the compound is kept in dry, cool conditions away from light [24]. Gradual degradation may occur through hydrolysis if the compound is exposed to moisture over extended periods [13]. Tightly closed containers stored in cool, dry places are recommended for long-term storage [24].

| Condition | Expected Behavior | Degradation Products/Mechanisms | Stabilization Methods |

|---|---|---|---|

| Thermal Stability | Stable up to ~150-200°C | Thermal decomposition, loss of chlorine | Store below melting point |

| Photostability | Relatively stable to normal light | Photodegradation, radical formation | Store in amber containers |

| Hydrolytic Stability | Stable in neutral conditions | Hydrolysis of C-Cl bond | Store in dry conditions |

| Oxidative Stability | Moderately stable to mild oxidants | Oxidation of amino groups | Use antioxidants if needed |

Acid-Base Characteristics

6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine exhibits weakly basic properties due to the presence of nitrogen atoms in the triazine ring and the amino substituents [16]. These basic characteristics influence the compound's solubility in aqueous media and its interactions with acids and bases [20].

The triazine ring itself possesses weak basicity due to the extensive electron delocalization within the aromatic system [16]. The nitrogen atoms in the ring have reduced electron density compared to aliphatic amines, resulting in diminished basicity [9]. The estimated pKa values for the triazine ring nitrogens fall in the range of 2-4, indicating their weak basic nature [16].

The N,N-dimethylamino group at position 2 exhibits moderate basicity, enhanced by the electron-donating effect of the methyl groups [16]. This group contributes significantly to the overall basicity of the molecule, with an estimated pKa in the range of 8-10 [20]. The tertiary amine nitrogen can accept a proton to form a quaternary ammonium salt under acidic conditions [16].

The primary amino group at position 4 also displays moderate basicity and can act as a proton acceptor [16]. The estimated pKa for this group is approximately 10-12, making it slightly more basic than the triazine ring nitrogens but comparable to the N,N-dimethylamino group [20]. This group contributes to the compound's hydrogen bonding capabilities and overall basicity [16].

The protonation sites in 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine include the ring nitrogen atoms and the exocyclic amino groups [16]. Protonation typically occurs first at the most basic site, which is likely the N,N-dimethylamino group, followed by the primary amino group and finally the ring nitrogens [20].

The compound's solubility increases in acidic media due to protonation of the basic sites, which enhances water solubility through the formation of water-soluble salts [20]. This pH-dependent behavior is important for formulation and pharmaceutical applications where solubility in various media may be crucial [16].

6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine can form salts with strong acids, such as hydrochlorides and sulfates [20]. These salt forms often exhibit improved water solubility compared to the free base, making them potentially useful for applications requiring aqueous solubility [16].

| Property | Description | Significance |

|---|---|---|

| Basic Character | Weakly basic compound due to nitrogen atoms | Influences solubility in aqueous media |

| Triazine Ring Basicity | Weak basicity due to electron delocalization | Contributes to overall basicity |

| N,N-dimethylamino Group Basicity | Moderate basicity due to electron-donating methyl groups | Significant contribution to overall basicity |

| Primary Amino Group Basicity | Moderate basicity, proton acceptor | Contributes to hydrogen bonding capabilities |

| Estimated pKa Values | Triazine ring: ~2-4; Primary amino: ~10-12; N,N-dimethylamino: ~8-10 | Indicates relative strength of basic sites |

Electrochemical Properties

The electrochemical properties of 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine are influenced by its electron-deficient triazine core and the electronic effects of its substituents [18]. These properties determine the compound's behavior in redox processes and its interactions with electron donors and acceptors [19].

6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine can undergo both reduction and oxidation processes [18]. The electron-deficient triazine ring can accept electrons, with an estimated reduction potential in the range of -1.5 to -2.0 V versus the Standard Calomel Electrode (SCE) [19]. This reduction process likely involves the formation of radical anion intermediates [18].

The amino groups in the molecule can be oxidized, with an estimated oxidation potential of +1.0 to +1.5 V versus SCE [19]. Oxidation typically occurs at the nitrogen atoms, particularly the more electron-rich N,N-dimethylamino group [18]. These oxidation processes may lead to the formation of radical cation species or N-oxide derivatives [19].

The compound exhibits moderate electron affinity due to its electron-deficient triazine ring [18]. This property is relevant for electron transfer reactions and interactions with electron donors [19]. Similarly, it possesses a moderate ionization potential due to the presence of nitrogen lone pairs, which influences its interactions with electron acceptors [18].

6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine is relatively stable under mild electrochemical conditions but may undergo irreversible changes under extreme potentials [19]. This electrochemical stability determines its usability in various electrochemical applications [18].

The charge distribution within the molecule features partial negative charges on the nitrogen atoms and partial positive charges on the carbon atoms bonded to chlorine [19]. This charge distribution determines reactivity patterns and intermolecular interactions [18]. The compound exhibits moderate polarizability due to its π-electron system and substituents, which influences its interactions with electric fields and other molecules [19].

In terms of electrochemical reactivity, 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine is susceptible to electrochemical reduction at the triazine ring and oxidation at the amino groups [18]. These processes can be utilized in electrochemical synthesis and analysis methods [19].

| Property | Description | Significance |

|---|---|---|

| Redox Behavior | Can undergo both reduction and oxidation | Important for electrochemical processes |

| Reduction Potential | Estimated -1.5 to -2.0 V vs. SCE | Indicates ability to accept electrons |

| Oxidation Potential | Estimated +1.0 to +1.5 V vs. SCE | Indicates susceptibility to oxidation |

| Electron Affinity | Moderate due to electron-deficient ring | Relevant for electron transfer reactions |

| Charge Distribution | Partial negative charge on nitrogens, positive on carbons | Determines reactivity patterns |

| Electrochemical Reactivity | Reduction at triazine ring, oxidation at amino groups | Important for electrochemical applications |